![molecular formula C11H8N4O B1493016 2-(6-(フラン-3-イル)-1H-イミダゾ[1,2-b]ピラゾール-1-イル)アセトニトリル CAS No. 2098141-33-2](/img/structure/B1493016.png)
2-(6-(フラン-3-イル)-1H-イミダゾ[1,2-b]ピラゾール-1-イル)アセトニトリル
説明
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H8N4O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
問題の化合物のよう、フランおよびピラゾール部分を含む化合物は、その潜在的な抗がん特性について研究されています。特に、フラン環は、さまざまな癌細胞株に対する細胞毒性活性と関連付けられています。 たとえば、フラン成分を含むカルコンは、肺癌の治療に有望であることが示されています 。これは、私たちの化合物は、同様の細胞株に対する有効性を評価するために合成および試験できることを示唆しており、潜在的に新しい治療薬につながります。
抗菌活性
フラン誘導体は、その抗菌活性で知られています。 それらは、微生物耐性に対抗する新しい薬剤の開発に使用されてきました 。化合物の構造は、細菌細胞壁との相互作用を強化するように修飾することができ、薬剤耐性菌によって引き起こされる感染症の治療における潜在的な用途を持つ、新規な抗菌剤の合成につながります。
抗真菌アプリケーション
化合物の構造におけるフランの存在は、潜在的な抗真菌特性も示しています。 研究では、フラン誘導体は、特定の濃度でカンジダ・アルビカンスなどの真菌の増殖を阻害できることが示されています 。これは、抗真菌薬または農業用殺菌剤の開発における化合物の使用のための道を切り開きます。
除草特性
同様のフラン含有化合物の研究では、特に特定の雑草種に対する除草活性があることが明らかになりました 。この化合物は、除草剤としての有効性を調べることで、従来の化学除草剤に代わる環境に優しい代替手段を提供できます。
作用機序
Target of Action
Compounds containing imidazole, a core structure in the molecule, are known to have a broad range of biological properties and can target various biological pathways .
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to affect multiple biochemical pathways due to their broad range of biological properties .
Result of Action
Compounds containing imidazole have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化学分析
Biochemical Properties
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound also binds to certain proteins, influencing their activity and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and π-π interactions with the active sites of these biomolecules .
Cellular Effects
The effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, it can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding is facilitated by the compound’s structural features, which allow it to fit snugly into the enzyme’s active site. Additionally, the compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its ability to cross cell membranes, which is mediated by its lipophilic properties .
Subcellular Localization
The subcellular localization of 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is crucial for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA. Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific organelles or cellular compartments .
特性
IUPAC Name |
2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBALAJDQSDGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=CN(C3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


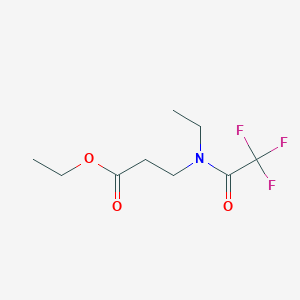
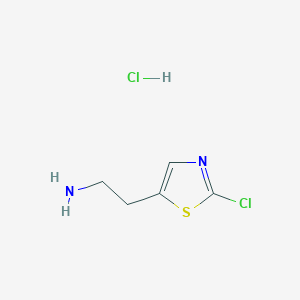
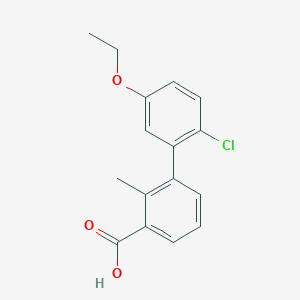
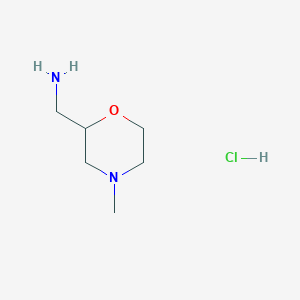

![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)
![6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B1492942.png)
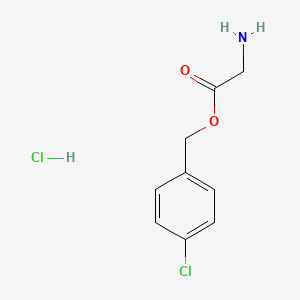
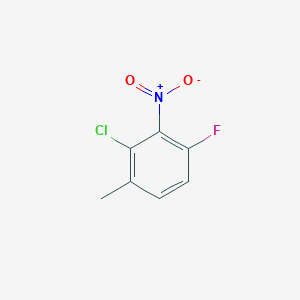
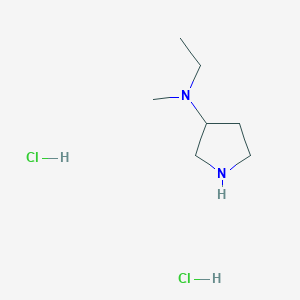
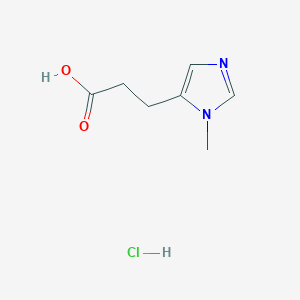
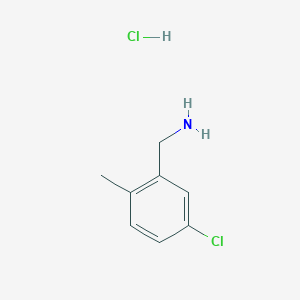
![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)

